molecular formula C6H8ClN3O3 B8419160 (S)-(+)-alpha-(chloromethyl)-2-nitro-1H-imidazole-1-ethanol

(S)-(+)-alpha-(chloromethyl)-2-nitro-1H-imidazole-1-ethanol

Cat. No. B8419160
M. Wt: 205.60 g/mol
InChI Key: AANLIOPOVSJZLY-RXMQYKEDSA-N
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Patent
US07842278B2

Procedure details

Epichlorohydrin (100 mL) was added to a mixture of 2-nitroimidazole (11.3 g, 0.1 mol) and 1 g of potassium carbonate and the solution refluxed for 15-20 min until all 2-nitroimidazole was dissolved. The hot solution was filtered and the yellow crystal was collected to give compound (5, 17 g, 83%). 1H NMR (DMSO-d6, δppm): 3.61 (m, 2H, Cl—CH2—), 4.06 (m, 1H, HO—CH—), 4.32 (dd, 1H, N—CHa—, J=13.8 Hz, 8.4 Hz), 4.63 (dd, 1H, N—CHb—, J=13.8 Hz, 3.6 Hz), 5.67 (d, 1H, OH, J=5.7 Hz), 7.15 (s, 1H, —CH═), 7.56 (s, 1H, —CH═). 13C NMR (DMSO-d6, δppm): 46.81, 52.27, 68.75, 127.40, 128.45, 144.98.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:5][CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH2:15]([CH:17]1[O:19][CH2:18]1)[Cl:16]>>[N+:1]([C:4]1[N:5]([CH2:18][CH:17]([OH:19])[CH2:15][Cl:16])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
CUSTOM
Type
CUSTOM
Details
the yellow crystal was collected
CUSTOM
Type
CUSTOM
Details
to give compound (5, 17 g, 83%)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1N(C=CN1)CC(CCl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07842278B2

Procedure details

Epichlorohydrin (100 mL) was added to a mixture of 2-nitroimidazole (11.3 g, 0.1 mol) and 1 g of potassium carbonate and the solution refluxed for 15-20 min until all 2-nitroimidazole was dissolved. The hot solution was filtered and the yellow crystal was collected to give compound (5, 17 g, 83%). 1H NMR (DMSO-d6, δppm): 3.61 (m, 2H, Cl—CH2—), 4.06 (m, 1H, HO—CH—), 4.32 (dd, 1H, N—CHa—, J=13.8 Hz, 8.4 Hz), 4.63 (dd, 1H, N—CHb—, J=13.8 Hz, 3.6 Hz), 5.67 (d, 1H, OH, J=5.7 Hz), 7.15 (s, 1H, —CH═), 7.56 (s, 1H, —CH═). 13C NMR (DMSO-d6, δppm): 46.81, 52.27, 68.75, 127.40, 128.45, 144.98.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:5][CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH2:15]([CH:17]1[O:19][CH2:18]1)[Cl:16]>>[N+:1]([C:4]1[N:5]([CH2:18][CH:17]([OH:19])[CH2:15][Cl:16])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
CUSTOM
Type
CUSTOM
Details
the yellow crystal was collected
CUSTOM
Type
CUSTOM
Details
to give compound (5, 17 g, 83%)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1N(C=CN1)CC(CCl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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